molecular formula C8H8BrClF3N B3390752 2-Bromo-6-(trifluoromethyl)benzylamine hydrochloride CAS No. 1214349-67-3

2-Bromo-6-(trifluoromethyl)benzylamine hydrochloride

Cat. No.: B3390752
CAS No.: 1214349-67-3
M. Wt: 290.51 g/mol
InChI Key: IGWXTBHFZASKGI-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)benzylamine hydrochloride is an organic compound that features a bromine atom, a trifluoromethyl group, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)benzylamine hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)benzylamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)benzylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)benzylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)benzylamine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorobenzylamine hydrochloride
  • 2-Bromo-6-(trifluoromethyl)benzoic acid

Uniqueness

2-Bromo-6-(trifluoromethyl)benzylamine hydrochloride is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[2-bromo-6-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-7-3-1-2-6(5(7)4-13)8(10,11)12;/h1-3H,4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWXTBHFZASKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214349-67-3
Record name Benzenemethanamine, 2-bromo-6-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214349-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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